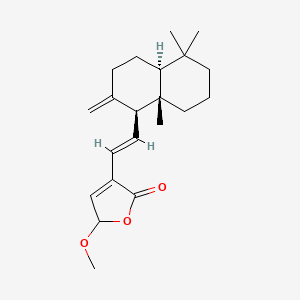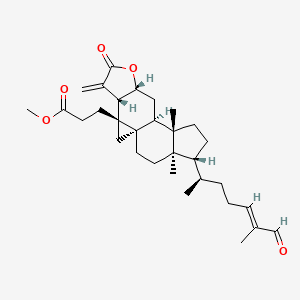
Hedycoronen A
Overview
Description
Hedycoronen A is a natural product isolated from the rhizomes of the plant Hedychium coronarium, commonly known as white ginger lily. It is a labdane-type diterpenoid with significant anti-inflammatory properties. The compound has shown inhibitory activity against the production of pro-inflammatory cytokines such as interleukin-6, interleukin-12 p40, and tumor necrosis factor-α in lipopolysaccharide-stimulated bone marrow-derived dendritic cells .
Mechanism of Action
Target of Action
Hedycoronen A, a labdane-type diterpenoid, primarily targets the production of interleukin-6 (IL-6), interleukin-12 p40 (IL-12 p40), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells (BMDCs) . These cytokines play crucial roles in the immune response, particularly in inflammation .
Mode of Action
This compound interacts with its targets by inhibiting their production. Specifically, it has been found to inhibit the production of IL-6, IL-12 p40, and TNF-α in LPS-stimulated BMDCs . The IC50 values, which represent the concentration of this compound required to inhibit the production of these cytokines by 50%, are 9.1 μM for IL-6, 5.6 μM for IL-12 p40, and 46.0 μM for TNF-α .
Biochemical Pathways
These cytokines are key players in the immune response and inflammation, suggesting that this compound may exert its effects through modulating these processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound and its ultimate effectiveness as a drug
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cytokine production in LPS-stimulated BMDCs . By inhibiting the production of IL-6, IL-12 p40, and TNF-α, this compound may help modulate the immune response and reduce inflammation .
Biochemical Analysis
Biochemical Properties
Hedycoronen A plays a crucial role in biochemical reactions, particularly in the inhibition of pro-inflammatory cytokines. It interacts with several key biomolecules, including enzymes and proteins. Notably, this compound inhibits the production of interleukin-6 (IL-6), interleukin-12 p40 (IL-12 p40), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells (BMDCs) . The inhibitory concentrations (IC50) for IL-6, IL-12 p40, and TNF-α are 9.1 μM, 5.6 μM, and 46.0 μM, respectively . These interactions highlight the compound’s potential as an anti-inflammatory agent.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In LPS-stimulated BMDCs, this compound inhibits the production of pro-inflammatory cytokines, thereby modulating the immune response . This compound influences cell signaling pathways by reducing the levels of IL-6, IL-12 p40, and TNF-α, which are critical mediators of inflammation . Additionally, this compound may impact gene expression and cellular metabolism by altering the production of these cytokines, thereby affecting the overall inflammatory response.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules to exert its anti-inflammatory effects. This compound binds to and inhibits the activity of enzymes involved in the production of pro-inflammatory cytokines . By inhibiting these enzymes, this compound reduces the levels of IL-6, IL-12 p40, and TNF-α, thereby modulating the inflammatory response . This inhibition likely occurs through direct binding interactions with the active sites of these enzymes, preventing their normal function and subsequent cytokine production.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory activity on pro-inflammatory cytokine production over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits the production of pro-inflammatory cytokines without causing significant adverse effects . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects and dose-response relationships need to be thoroughly investigated to ensure the safe and effective use of this compound in animal models.
Metabolic Pathways
This compound is involved in metabolic pathways related to inflammation and immune response. The compound interacts with enzymes and cofactors involved in the production of pro-inflammatory cytokines . By inhibiting these enzymes, this compound modulates the metabolic flux and reduces the levels of inflammatory mediators
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is likely transported through specific transporters or binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within cells may influence its activity and effectiveness as an anti-inflammatory agent . Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound can affect its interactions with biomolecules and its overall efficacy as an anti-inflammatory agent
Preparation Methods
Synthetic Routes and Reaction Conditions
Hedycoronen A can be synthesized through a series of chemical reactions starting from simpler organic compounds. The synthetic route typically involves the formation of the labdane skeleton followed by functional group modifications to introduce the specific substituents present in this compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the rhizomes of Hedychium coronarium. The extraction process includes solvent extraction, followed by purification steps such as chromatography to isolate the pure compound. The yield and purity of the compound can be optimized by adjusting the extraction parameters and purification techniques .
Chemical Reactions Analysis
Types of Reactions
Hedycoronen A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions can produce alcohols or alkanes.
Scientific Research Applications
Hedycoronen A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and transformations of labdane-type diterpenoids.
Biology: Investigated for its role in modulating immune responses and its potential as an anti-inflammatory agent.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases and conditions associated with excessive cytokine production.
Industry: Utilized in the development of anti-inflammatory drugs and as a natural product in cosmetic formulations for its skin-soothing properties
Comparison with Similar Compounds
Hedycoronen A is similar to other labdane-type diterpenoids such as Hedycoronen B. Both compounds share a similar core structure but differ in their substituents, which can influence their biological activity and potency. This compound is unique in its specific inhibitory activity against interleukin-6, interleukin-12 p40, and tumor necrosis factor-α, making it a valuable compound for studying anti-inflammatory mechanisms and developing therapeutic agents .
List of Similar Compounds
- Hedycoronen B
- Labdane
- Diterpenoid derivatives
Properties
IUPAC Name |
4-[(E)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-methoxy-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-14-7-10-17-20(2,3)11-6-12-21(17,4)16(14)9-8-15-13-18(23-5)24-19(15)22/h8-9,13,16-18H,1,6-7,10-12H2,2-5H3/b9-8+/t16-,17-,18?,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAWJLFWEBGZIH-MZBNRDNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2C=CC3=CC(OC3=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2/C=C/C3=CC(OC3=O)OC)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Hedycoronen A?
A1: this compound is characterized as a new labdane-type diterpenoid. While its exact molecular formula and weight are not provided in the abstracts, its structure is described as 15-methoxylabda-8(17),11E,13-trien-16,15-olide []. This information, along with the elucidation through mass spectrometry, 1D and 2D nuclear magnetic resonance (NMR) spectroscopy [], provides valuable insights into its structural properties. Further details regarding spectral data would be necessary for a complete characterization.
Q2: How does the structure of this compound relate to its anti-inflammatory activity?
A2: The research highlights the significance of the labdane-type diterpenoid structure for the observed anti-inflammatory effects []. Notably, the presence of a methoxy group at the 15 position in this compound appears to be crucial for its potent inhibition of IL-6 and IL-12 p40 production []. Further structure-activity relationship (SAR) studies involving modifications to the this compound structure would be valuable to determine the impact on potency, selectivity, and identify other structural features essential for its biological activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-hydroxy-2-(2-hydroxypropan-2-yl)-7-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B1150786.png)
![tetrapotassium;2-[2-[2-[[6-[bis(carboxylatomethyl)amino]-2-[(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-1-benzofuran-5-yl]oxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B1150790.png)
![disodium;(3R,5S)-7-[4-(4-fluorophenyl)-2-methylsulfonylazanidyl-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate;hydrate](/img/structure/B1150800.png)


